molecular formula C10H20O B1670006 Decanal CAS No. 112-31-2

Decanal

Cat. No. B1670006
CAS RN: 112-31-2
M. Wt: 156.26 g/mol
InChI Key: KSMVZQYAVGTKIV-UHFFFAOYSA-N
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Description

Decanal is an organic compound classified as an aldehyde with the chemical formula C10H20O . It occurs naturally in citrus, buckwheat, and coriander essential oil . It is used in fragrances and flavoring .


Synthesis Analysis

Decanal can be prepared by oxidation of the related alcohol decanol . A green and efficient method was developed for upgrading furfural to 1,10-decanediol diacetate and 1-decanol acetate .


Molecular Structure Analysis

Decanal contains a total of 30 bonds; 10 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, and 1 aldehyde .


Chemical Reactions Analysis

Decanal serves as a key reagent in many organic synthesis reactions. It’s used in the preparation of numerous chemicals .


Physical And Chemical Properties Analysis

Decanal is a colorless to light-yellow liquid at room temperature and is slightly soluble in water . It is characterized by a fruity, somewhat citrusy, orange-like odor .

Scientific Research Applications

Summary of the Application

Decanal is extensively used in the flavor and fragrance industry due to its characteristic citrus-like odor . It is an important component in citrus along with octanal, citral, and sinensal . It’s added to citrus-flavored beverages, candies, and baked goods, and used in a variety of perfumes and scents to provide a natural, fruity aroma .

Methods of Application

Decanal is added directly to the food or fragrance products in the required quantities. The exact quantity can vary depending on the specific product and desired intensity of the flavor or fragrance .

Results or Outcomes

The addition of Decanal enhances the sensory appeal of the products, contributing to a natural, fruity aroma .

2. Research and Organic Synthesis

Summary of the Application

Decanal serves as a key reagent in many organic synthesis reactions . It’s used in the preparation of numerous chemicals, and its behavior in different reactions can provide valuable insights into organic chemistry processes .

Methods of Application

Decanal is used as a reagent in various organic synthesis reactions. The exact methods of application can vary widely depending on the specific reaction .

Results or Outcomes

The use of Decanal in organic synthesis can lead to the creation of new chemical reactions and compounds . There is significant potential for further research into Decanal’s applications, particularly in the realm of organic synthesis .

3. Anti-Photoaging Agent

Summary of the Application

Decanal has been found to protect against UVB-induced photoaging in human dermal fibroblasts . It’s an aromatic compound found mainly in citrus fruits .

Methods of Application

Decanal is applied to human dermal fibroblasts and its effects on collagen production and other factors are observed .

Results or Outcomes

Decanal promotes collagen production dose-dependently and inhibits UVB-mediated photoaging . It also enhances hyaluronic acid levels and hyaluronic acid synthase mRNA expression . The beneficial effects of decanal are lost in the presence of a cAMP inhibitor .

4. Production of Dextranase

Summary of the Application

Decanal is used in the production of Dextranase, an enzyme with a wide variety of applications including the sugar business, the production of human plasma replacements, and the treatment of dental plaque .

Methods of Application

The exact methods of application can vary widely depending on the specific reaction .

Results or Outcomes

The use of Decanal in the production of Dextranase can lead to the creation of new chemical reactions and compounds .

5. Sustainable Production Methods

Summary of the Application

There is significant potential for further research into decanal’s applications, particularly in the realm of organic synthesis . As a versatile reagent, it may hold the key to developing new chemical reactions and compounds . Additionally, advances in sustainable production methods could help mitigate the environmental impact of decanal .

Methods of Application

The exact methods of application can vary widely depending on the specific reaction .

Results or Outcomes

The use of Decanal in sustainable production methods can lead to the creation of new chemical reactions and compounds . There is significant potential for further research into Decanal’s applications, particularly in the realm of organic synthesis .

6. Olfactory Stimulation

Summary of the Application

Decanal is an important natural fragrant component used to enhance floral, as well as citrus notes in perfumery products .

Methods of Application

Decanal is added directly to the perfume products in the required quantities. The exact quantity can vary depending on the specific product and desired intensity of the fragrance .

Results or Outcomes

The addition of Decanal enhances the sensory appeal of the products, contributing to a natural, fruity aroma .

Safety And Hazards

Decanal is combustible and causes serious eye irritation . Adequate ventilation and personal protective equipment are required when handling it .

Future Directions

Decanal has potential for preventing photoaging, suggesting that its effects are cAMP-mediated in human dermal fibroblasts . Future research and development may focus on this area .

Relevant papers analyzed include those discussing the genotoxicity and exhaled biomarkers in esophageal adenocarcinoma , the protection against UVB-induced photoaging in human dermal fibroblasts , and the enhancement of brightness in bacterial luciferase .

properties

IUPAC Name

decanal
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h10H,2-9H2,1H3
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InChI Key

KSMVZQYAVGTKIV-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Record name DECALDEHYDE
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DSSTOX Substance ID

DTXSID4021553
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Molecular Weight

156.26 g/mol
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Physical Description

Decaldehyde is a colorless to light yellow liquid with a pleasant odor. Floats on water. Freezing point is 64 °F. (USCG, 1999), Dry Powder, Liquid; Liquid, Colorless to light yellow liquid with an odor of citrus; [HSDB] Colorless liquid; [MSDSonline], Liquid, colourless to light yellow liquid/fatty, floral-orange odour on dilution
Record name DECALDEHYDE
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Boiling Point

404 to 410 °F at 760 mmHg (USCG, 1999), 212 °C
Record name DECALDEHYDE
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Flash Point

185 °F (USCG, 1999), 83 °C (181 °F) Closed cup
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Solubility

In water 0.00156 mg/L at 25 °C, Soluble in ethanol, ether, acetone; slightly soluble in carbon tetrachloride, Soluble in 80% alcohol, fixed oils, volatile oils, mineral oil; insoluble in glycerol, miscible with alcohol, fixed oils, propylene glycol (may be turbid); insoluble in glycerol, water, 1 ml in 1 ml of 80% alcohol (in ethanol)
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Density

0.83 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.830 g/cu cm at 15 °C, 0.823-0.832
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Vapor Pressure

0.1 [mmHg], 0.103 mm Hg at 25 °C/ from experimentally derived coefficients
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Product Name

Decanal

Color/Form

Colorless to light-yellow liquid

CAS RN

112-31-2, 112-81-2
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Record name DECANAL
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Melting Point

64 °F (USCG, 1999), -3.9 °C, Liquid Molar Volume = 0.190278 cu m/kmol; IG Heat of Formation = -3.2589X10+8 J/kmol; Heat Fusion at Melting Point = 3.45X10+7 J/kmol, -5 °C
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Synthesis routes and methods

Procedure details

6.08 g (38.4 mmol) of 1-decanol were dissolved in 58 ml of methylene chloride in a 200 ml sulphonation flask. 3.3 g (40.2 mmol) of sodium acetate and 3.6 g (15.5 mmol) of trichloroisocyanuric acid were added thereto. The mixture was cooled to 0° C. while stirring. A solution of 30 mg (0.12 mmol) of TEMPO derivative C in 3.5 ml of methylene chloride was dosed in within 30 minutes. The temperature was held at 0°-3° C. by constant cooling. The reaction had finished after 1 hour. The white precipitate was filtered off. The filtrate was worked up aqueous. 5.9 g (98%) of decanal were obtained as the crude product as a colourless liquid. GC content: 97% (area percent).
Quantity
6.08 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mg
Type
catalyst
Reaction Step Four
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37,100
Citations
K Liu, Q Chen, Y Liu, X Zhou… - Journal of Food Science, 2012 - Wiley Online Library
Product 1 (82.25% valencene), product 2 (73.36% decanal), product 3 (78.12% octanal), and product 4 (90.61% linalool) were isolated from sweet orange oil by combined usage of …
Number of citations: 171 ift.onlinelibrary.wiley.com
Q Li, X Zhu, Y Xie, J Liang - Grain & Oil Science and Technology, 2021 - Elsevier
The harm of Aspergillus flavus (A. flavus) and aflatoxin is a severe food safety problem worldwide, which causes huge economic losses every year. Therefore, it is urgent to control the …
Number of citations: 16 www.sciencedirect.com
T Zhou, X Wang, B Ye, L Shi, X Bai, T Lai - Postharvest Biology and …, 2018 - Elsevier
Penicillium expansum is a destructive phytopathogen provoking the blue mold decay of pome fruits and producing a polyketide-derived mycotoxin, patulin. In this study, the effects of …
Number of citations: 43 www.sciencedirect.com
M Mahboubi, MM Feizabadi - Journal of Essential Oil Bearing …, 2009 - Taylor & Francis
Ducrosia anethifolia Boiss is a member of Umbelliferae family. This study was evaluated the antimicrobial activity of D. anethifolia essential oil against clinical isolates Staphylococcus …
Number of citations: 30 www.tandfonline.com
M Kim, K Sowndhararajan, HJ Choi, SJ Park, S Kim - Biomedicines, 2019 - mdpi.com
Fragrances play a pivotal role in humans’ psychological and physiological functions through the olfactory system. Aldehydes are important organic compounds with a variety of …
Number of citations: 22 www.mdpi.com
NF Schor - Academic Medicine, 2018 - ingentaconnect.com
… (decanal) positions occupy lower-rank and more image- and education-focused positions than men, and that state and woman-led schools have more women in decanal … in decanal …
Number of citations: 77 www.ingentaconnect.com
Q Gao, P Bie, X Tong, B Zhang, X Fu… - Journal of Agricultural …, 2021 - ACS Publications
… EE and LE of decanal were always higher than those with decanal alone, … decanal and starch. For example, when the D/T ratio was 1:3, the EE of decanal was ∼4 times that of decanal …
Number of citations: 27 pubs.acs.org
K Kawamura, K Okuzawa, SG Aggarwal… - Atmospheric …, 2013 - acp.copernicus.org
… , followed by n-nonanal and n-decanal. Methylglyoxal and glyoxal are among the least … -decanal which are equally present in both phases or more abundant in aerosol phase (n-decanal…
Number of citations: 74 acp.copernicus.org
S Hosaka, E Kurniawan, Y Yamada, S Sato - Applied Catalysis A: General, 2023 - Elsevier
… of 1-decanol to decanal. Compared to the unassisted Cu/SiO 2 … the formation rate of decanal, was simply proportional to the … without altering the high selectivity to decanal; thus, the high …
Number of citations: 3 www.sciencedirect.com
TA Ingles, HW Melville - … of the Royal Society of London …, 1953 - royalsocietypublishing.org
The photo-induced co-oxidation of liquid benzaldehyde and decanal mixtures has been investigated as representative of a co-oxidation system of two components. The kinetics of the …
Number of citations: 36 royalsocietypublishing.org

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